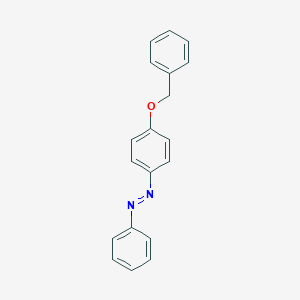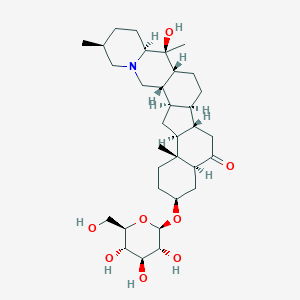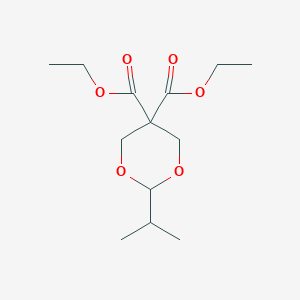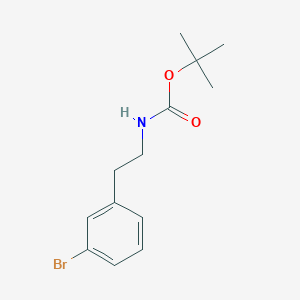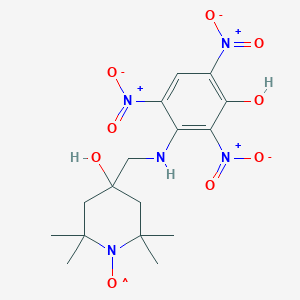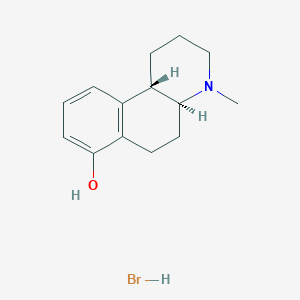
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the quinolone family and has a variety of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is not fully understood. However, it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory processes.
Biochemical and Physiological Effects
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in lab experiments is its specificity. It has a high affinity for the NMDA receptor and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types and can cause cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in scientific research. One area of research is the development of new drugs that target the NMDA receptor. Another area of research is the investigation of the role of the NMDA receptor in various diseases, such as Alzheimer's disease and schizophrenia. Additionally, there is a growing interest in the use of this compound as a potential treatment for depression and anxiety disorders.
Conclusion
In conclusion, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a synthetic compound that has been widely used in scientific research. It has a variety of applications in the field of biochemistry and pharmacology and has been shown to have anxiolytic and antidepressant effects. While there are limitations to its use, it remains a useful tool for studying the role of the NMDA receptor in various physiological processes. As research in this area continues to develop, it is likely that new applications for this compound will be discovered.
Synthesemethoden
The synthesis of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- involves several steps. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-chloro-1,4-naphthoquinone in the presence of a base. This reaction leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline. The next step involves the reaction of this compound with sodium borohydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been widely used in scientific research as a pharmacological tool. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to investigate the role of neurotransmitters in the brain.
Eigenschaften
CAS-Nummer |
140201-07-6 |
|---|---|
Produktname |
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- |
Molekularformel |
C14H20BrNO |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
InChI-Schlüssel |
ZFRKXFIANCESDH-JZKFLRDJSA-N |
Isomerische SMILES |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Kanonische SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Synonyme |
HW 162 HW-162 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



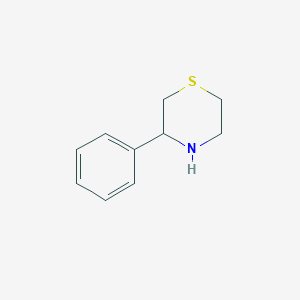

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)
